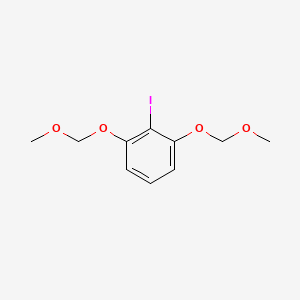

2-Iodo-1,3-bis(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13IO4 |

|---|---|

Molecular Weight |

324.11 g/mol |

IUPAC Name |

2-iodo-1,3-bis(methoxymethoxy)benzene |

InChI |

InChI=1S/C10H13IO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

VHRGFEQCVFPKAR-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC=C1)OCOC)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 1,3 Bis Methoxymethoxy Benzene

Retrosynthetic Analysis of 2-Iodo-1,3-bis(methoxymethoxy)benzene

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection points are considered: the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) bonds of the two methoxymethoxy (MOM) ether groups.

The most straightforward retrosynthetic pathway involves disconnecting the C-I bond. This suggests that the target molecule can be synthesized from a direct iodination reaction of the precursor, 1,3-bis(methoxymethoxy)benzene (B3029190). This precursor is an attractive intermediate as the two methoxymethoxy groups are strong activating groups, facilitating the key electrophilic aromatic substitution step.

Further deconstruction of 1,3-bis(methoxymethoxy)benzene points to resorcinol (B1680541) as the logical starting material. The two hydroxyl groups of resorcinol can be protected as their corresponding MOM ethers. This protection strategy is common in multi-step synthesis to mask the reactivity of hydroxyl groups.

Therefore, a plausible forward synthesis route is:

Protection of the hydroxyl groups of resorcinol to form 1,3-bis(methoxymethoxy)benzene.

Direct electrophilic iodination of 1,3-bis(methoxymethoxy)benzene to yield the final product, this compound.

An alternative, though less common, pathway could involve the initial iodination of resorcinol to form 2-iodoresorcinol, followed by the protection of the two hydroxyl groups. However, the first pathway is often preferred as the MOM-protected intermediate is generally more soluble in organic solvents and easier to handle during the iodination step.

Direct Aromatic Iodination Strategies

Direct iodination of aromatic compounds, particularly those activated by electron-donating groups, is a cornerstone of synthetic organic chemistry. The synthesis of this compound from its MOM-protected resorcinol precursor relies on these well-established methods.

Electrophilic Aromatic Substitution (EAS) for Iodination

The introduction of an iodine atom onto the 1,3-bis(methoxymethoxy)benzene ring is achieved through an electrophilic aromatic substitution (EAS) reaction. In this fundamental process, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic iodine species.

The mechanism for electrophilic aromatic halogenation proceeds through a sequence of well-defined steps. masterorganicchemistry.com

Generation of the Electrophile : Molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, for the reaction to proceed efficiently with aromatic rings, even activated ones, an activation step is typically required. This is often achieved by using an oxidizing agent to generate a more potent electrophilic species, conceptually represented as I⁺. masterorganicchemistry.comwikipedia.org

Nucleophilic Attack and Formation of the Arenium Ion : The π-electrons of the activated benzene (B151609) ring attack the electrophilic iodine species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. The presence of electron-donating groups, like the methoxymethoxy substituents, significantly stabilizes this positively charged intermediate, thereby accelerating the reaction rate. youtube.comlibretexts.org

Deprotonation to Restore Aromaticity : A base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. This final step restores the aromatic system and yields the iodinated product. masterorganicchemistry.com

The position of the incoming iodine electrophile is dictated by the directing effects of the two methoxymethoxy (-OCH₂OCH₃) groups already present on the benzene ring. These groups are analogous to alkoxy groups (like methoxy, -OCH₃) in their electronic effects.

Ortho, Para-Directing Nature : Substituents with a lone pair of electrons on the atom directly attached to the ring, such as the oxygen in the MOM ethers, are strong activating groups and ortho, para-directors. libretexts.orgwizeprep.compressbooks.publibretexts.org They donate electron density into the aromatic ring via a resonance effect (+M effect). This donation preferentially increases the electron density at the positions ortho and para to the substituent, making these sites more nucleophilic and thus more reactive towards electrophiles. pressbooks.pub

Additive Effects in 1,3-Disubstituted Systems : In 1,3-bis(methoxymethoxy)benzene, both MOM groups direct incoming electrophiles. The positions available for substitution are C2, C4, C5, and C6.

The C4 and C6 positions are ortho to one MOM group and para to the other, making them highly activated.

The C2 position is ortho to both MOM groups. This position is the most electronically activated due to the additive electron-donating effects of both substituents.

The C5 position is meta to both groups and is therefore the least activated.

While the C2 position is the most electronically enriched, it is also sterically hindered by the two adjacent MOM groups. However, in the iodination of resorcinol and its derivatives, substitution often occurs at the sterically hindered C2 position. stackexchange.comscispace.com This indicates that for a highly activated system like 1,3-bis(methoxymethoxy)benzene, the powerful electronic activation at the C2 position can overcome the steric hindrance, leading to the formation of this compound as the major product. The formation of the 2-iodo product is considered the kinetically controlled outcome in slightly basic or neutral conditions. scispace.com

Due to the relatively low reactivity of molecular iodine, a variety of reagent systems have been developed to effect the iodination of activated aromatic rings. These systems typically involve either activating the iodine to make it more electrophilic or using a more reactive iodine source. d-nb.infonih.gov

Many successful methods employ an oxidant in conjunction with an iodine source (I₂ or an iodide salt like KI). organic-chemistry.org The oxidant generates a more powerful electrophilic iodinating agent in situ. Other common reagents include N-halosuccinimides. organic-chemistry.orgwikipedia.org

Below is a table summarizing common reagent systems used for the iodination of activated arenes, which are applicable to the synthesis of this compound.

Oxidative Iodination Protocols for Aromatic Systems

Oxidative iodination is a broad and effective strategy for synthesizing iodoarenes. This approach is characterized by the use of a stoichiometric oxidant to convert a non-electrophilic iodine source, such as I₂ or an iodide salt (e.g., KI), into a highly reactive electrophilic species capable of attacking the aromatic ring. mdpi.orgmdma.chnih.gov

The general principle can be summarized by the following conceptual equations: I₂ + [Oxidant] → 2 "I⁺" (electrophilic iodine) 2I⁻ + [Oxidant] → I₂ → 2 "I⁺" (electrophilic iodine)

The nature of the "I⁺" species can vary depending on the reaction conditions and may include species like protonated hypoiodous acid (H₂OI⁺) or iodine monosulfate (IOSO₃H) when sulfuric acid is used. mdma.ch The key advantage of oxidative methods is that they can utilize inexpensive and readily available iodine sources like potassium iodide or molecular iodine. organic-chemistry.org Furthermore, by oxidizing the iodide (I⁻) byproduct back to I₂, it is possible to achieve high atom economy with respect to iodine.

A variety of oxidants have been successfully employed in these protocols, offering a range of reactivity and conditions suitable for different substrates.

These oxidative protocols provide a versatile toolkit for the synthesis of this compound, allowing for the selection of reagents and conditions that balance reactivity, selectivity, and practical considerations.

Photocatalytic Iodination Approaches

Photocatalytic methods offer a modern and often milder alternative to traditional iodination reactions. These approaches typically involve the generation of a highly reactive iodine radical species under visible light irradiation in the presence of a photocatalyst. While specific studies on the photocatalytic iodination of 1,3-bis(methoxymethoxy)benzene are not extensively documented in the reviewed literature, the principles of photocatalytic degradation of resorcinol and photoredox C-H functionalization of related 1,3-benzodioxoles suggest the feasibility of such a transformation. nih.govmdpi.comrsc.org The general mechanism would likely involve the single-electron oxidation of an iodine source or the aromatic substrate to initiate the iodination process.

Indirect Synthetic Routes to the this compound Core

Indirect routes provide alternative pathways to the target molecule, often overcoming challenges of regioselectivity or substrate reactivity encountered in direct iodination.

The Finkelstein reaction, a classic halogen exchange methodology, can be adapted for aromatic systems to convert aryl bromides or chlorides into aryl iodides. wikipedia.org This transformation is typically catalyzed by a copper(I) or nickel(II) salt in the presence of an iodide source, such as sodium iodide or potassium iodide. organic-chemistry.orgresearchgate.netfigshare.com For the synthesis of this compound, this would involve the synthesis of 2-Bromo-1,3-bis(methoxymethoxy)benzene as a precursor. The subsequent copper-catalyzed halogen exchange provides a powerful method for introducing the iodo group, often under milder conditions than direct iodination of the activated aromatic ring. thieme-connect.com

Table 1: General Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Reactant | Catalyst | Ligand | Iodine Source | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Bromide | CuI (5 mol%) | N,N'-Dimethylethylenediamine (10 mol%) | NaI (2 equiv) | 1,4-Dioxane | 110 |

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxymethoxy (MOM) group is known to be a strong ortho-directing group in such reactions. organic-chemistry.org In the case of 1,3-bis(methoxymethoxy)benzene, the two MOM groups are expected to cooperatively direct the lithiation to the C-2 position, the site between them. nih.gov This is due to the ability of the oxygen atoms to chelate the lithium cation of the organolithium base, typically n-butyllithium or sec-butyllithium, thereby increasing the acidity of the adjacent ortho proton. Trapping the resulting aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would then yield this compound with high regioselectivity. nih.govresearchgate.net

Table 2: Representative Conditions for Directed ortho Metalation and Iodination

| Substrate | Base | Solvent | Electrophile | Temperature (°C) |

|---|---|---|---|---|

| 1,3-Bis(methoxymethoxy)benzene | sec-Butyllithium | Tetrahydrofuran (B95107) | I₂ | -78 to rt |

The Hunsdiecker reaction and its modern variants provide a route to aryl iodides from the corresponding aryl carboxylic acids via decarboxylation. wikipedia.orgbyjus.comorganic-chemistry.org While the classical Hunsdiecker reaction involves the use of silver salts of carboxylic acids with elemental halogens, more recent methods have been developed that are transition-metal-free and use more readily available reagents. nih.govsoton.ac.uk For the synthesis of this compound, the precursor would be 2,6-bis(methoxymethoxy)benzoic acid. A highly relevant analogue, 2,6-dimethoxybenzoic acid, has been shown to undergo efficient decarboxylative iodination to furnish 2-iodo-1,3-dimethoxybenzene (B102195) in high yield. semanticscholar.orgresearchgate.net This suggests that a similar strategy would be effective for the corresponding bis(methoxymethoxy) derivative.

Table 3: Decarboxylative Iodination of 2,6-Dimethoxybenzoic Acid

| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethoxybenzoic acid | I₂, PhI(OAc)₂ | DMSO | 80 | - | researchgate.net |

| 2,6-Dimethoxybenzoic acid | I₂ | MeCN | 23 | 95 | semanticscholar.org |

Note: The yield for the reaction with PhI(OAc)₂ was not specified in the abstract.

Protection Strategies for Hydroxyl Groups: Formation of Bis(methoxymethoxy) Ethers

The synthesis of the starting material, 1,3-bis(methoxymethoxy)benzene, requires the protection of the two hydroxyl groups of resorcinol. The methoxymethyl (MOM) ether is a common protecting group for phenols due to its stability under a range of conditions and its relatively straightforward introduction and removal. total-synthesis.com The formation of the bis(methoxymethoxy) ether from resorcinol is typically achieved by treating resorcinol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane. wikipedia.org Alternatively, conditions employing sodium hydride as the base in tetrahydrofuran can also be utilized. researchgate.netrsc.org

Table 4: General Conditions for MOM Protection of Phenols

| Reagent | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 0 to rt |

| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran | 0 to rt |

Reactivity and Mechanistic Insights of 2 Iodo 1,3 Bis Methoxymethoxy Benzene

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in 2-iodo-1,3-bis(methoxymethoxy)benzene is the primary site of reactivity for transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent transition metal centers, such as Palladium(0), which is often the rate-determining step in many catalytic cycles. sethanandramjaipuriacollege.in This reactivity makes the compound a valuable substrate for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov The aryl iodide of this compound is highly reactive under these conditions. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jp Aryl iodides are more reactive than the corresponding bromides or chlorides, allowing for selective couplings at lower temperatures. uwindsor.ca

Commonly used bases include sodium carbonate, potassium phosphate, and cesium carbonate, which play a crucial role in activating the organoboron species for transmetalation. uwindsor.ca

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

| scienceComponent | articleDescription |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | Na₂CO₃, K₃PO₄, or Ba(OH)₂ |

| Solvent | Toluene, Dioxane, or DMF, often with water |

| Temperature | 80-110 °C |

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. sethanandramjaipuriacollege.in This reaction is a cornerstone for synthesizing arylalkynes and conjugated enynes. sethanandramjaipuriacollege.inbeilstein-journals.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the final product. researchgate.net

Table 2: Typical Protocol for Sonogashira Coupling

| scienceComponent | articleDescription |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Temperature | Room Temperature to 80 °C |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov The mechanism starts with the oxidative addition of this compound to a Pd(0) catalyst. libretexts.org The resulting arylpalladium(II) complex then coordinates with the alkene. This is followed by a migratory insertion of the alkene into the aryl-palladium bond. libretexts.org The final step is a β-hydride elimination, which forms the new C=C double bond of the product and a hydridopalladium complex. The base present in the reaction mixture regenerates the Pd(0) catalyst, completing the cycle. libretexts.org This reaction is a powerful tool for C-C bond formation, allowing for the functionalization of alkenes. nih.gov

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc reagent. uni-muenchen.de Organozinc compounds are known for their high functional group tolerance, making this reaction broadly applicable. units.it this compound can serve as the electrophilic partner, reacting with a pre-formed organozinc compound. The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. uni-muenchen.de Alternatively, the aryl iodide can be converted into an arylzinc reagent, which can then be coupled with another organic halide. This transformation is typically achieved by direct insertion of zinc metal or by transmetalation with a zinc salt. units.it

While palladium is the most common catalyst for cross-coupling, there is growing interest in using more abundant and less expensive first-row transition metals like cobalt, iron, and nickel. ethernet.edu.et

Cobalt-Catalyzed Reactions: Cobalt complexes can catalyze the cross-coupling of aryl halides with organometallic reagents, such as organomanganese or arylzinc compounds. uni-muenchen.deuni-muenchen.de These reactions often proceed through different mechanisms than their palladium counterparts and can offer unique reactivity.

Iron-Catalyzed Reactions: Iron catalysts, often in the form of simple salts like Fe(acac)₃, are effective for coupling aryl halides with Grignard reagents. These reactions are typically very fast, even at low temperatures. iasoc.it Iron-catalyzed Sonogashira-type couplings have also been developed. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts can perform many of the same transformations as palladium, including Suzuki-Miyaura, Negishi, and Heck-type reactions. Nickel is particularly effective for coupling less reactive electrophiles, such as aryl chlorides or phenol (B47542) derivatives. ethernet.edu.et

The aryl iodide moiety of this compound can participate in more complex, multi-component reactions. Palladium-catalyzed carboxylative cyclizations are a class of reactions where carbon monoxide (CO) or carbon dioxide (CO₂) is incorporated into the product. For example, a four-component reaction involving an aryl iodide, a propargylic amine, CO₂, and CO can lead to the formation of functionalized 2-oxazolones. rsc.orgresearchgate.net Similarly, carbonylative cyclizations of aryl iodides with 2-alkynylanilines using a CO source can produce N-acyl indoles. rsc.org These reactions demonstrate the ability of the aryl iodide to act as a launching point for building complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. diva-portal.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. diva-portal.org

In the case of this compound, the methoxymethoxy (MOM) groups are electron-donating by resonance. This property increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. The presence of electron-donating groups destabilizes the potential Meisenheimer complex, thus increasing the activation energy for the reaction.

For SNAr to occur on such an electron-rich system, the reaction would likely require forcing conditions, such as high temperatures, highly reactive nucleophiles, or the use of a catalyst. However, under such conditions, other reactions, such as cleavage of the MOM protecting groups, may compete.

Reactivity and Cleavage of Methoxymethoxy (MOM) Protecting Groups

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions, particularly basic and nucleophilic environments. wikipedia.orgadichemistry.com However, the MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com The deprotection of the MOM ethers on this compound can be achieved using various acidic reagents.

The general mechanism for the acid-catalyzed cleavage of a MOM ether involves protonation of the ether oxygen, followed by the elimination of formaldehyde (B43269) and methanol (B129727) to regenerate the hydroxyl group. The reaction conditions can be tuned to achieve selective deprotection if other acid-labile groups are present.

Below is a table summarizing common conditions for the cleavage of MOM protecting groups, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Hydrochloric Acid (HCl) | Methanol (MeOH) / Water | Room Temperature to Reflux | A common and effective method for MOM deprotection. adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | 0 °C to Room Temperature | Often used for substrates sensitive to aqueous conditions. |

| Acetic Acid (AcOH) | Tetrahydrofuran (B95107) (THF) / Water | Room Temperature to 65 °C | Milder acidic conditions suitable for more sensitive molecules. |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol (MeOH) | Room Temperature | A solid, easy-to-handle acid catalyst. |

| Lewis Acids (e.g., MgBr2, TiCl4) | Dichloromethane (CH2Cl2) | Varies | Can offer chemoselectivity in some cases. |

Other Functional Group Transformations Involving the Aryl Iodide

The carbon-iodine bond in aryl iodides is relatively weak, making the iodine atom a good leaving group in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov The aryl iodide functionality of this compound serves as a versatile handle for the introduction of a wide range of substituents onto the aromatic ring. These transformations are fundamental in modern organic synthesis for the construction of complex molecules.

Some of the key transformations that this compound is expected to undergo include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin reagent, catalyzed by palladium, to form a carbon-carbon bond.

The following table provides a summary of these potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3, Cs2CO3) | Biaryl or Styrene Derivative |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)2) + Base (e.g., Et3N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et3N) | Aryl Alkyne |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(0) catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) | Aryl Amine |

| Stille Coupling | Organostannane | Pd(0) catalyst (e.g., Pd(PPh3)4) | Biaryl or Vinylarene |

Applications of 2 Iodo 1,3 Bis Methoxymethoxy Benzene in Complex Molecule Synthesis

Role as a Versatile Building Block for Diverse Aromatic Scaffolds

2-Iodo-1,3-bis(methoxymethoxy)benzene is a key starting material for the synthesis of a wide array of aromatic scaffolds. The carbon-iodine bond is a focal point for reactivity, allowing for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to methodologies that build complex molecular architectures from simpler precursors.

The utility of iodo-aromatic compounds as synthons is well-established. For instance, related isomeric compounds like 1,2-bis(iodomethyl)benzene and 1,3-bis(iodomethyl)benzene are known to be effective building blocks in the preparation of various polycyclic aromatic systems. researchgate.netnih.gov The core principle of using a stable, yet reactive, iodinated benzene (B151609) derivative to construct larger frameworks is directly applicable to this compound. The presence of the protected hydroxyl groups adds another layer of synthetic potential, allowing for subsequent modifications after the initial scaffold has been assembled. This dual functionality—a reactive site for coupling and latent hydroxyl groups for further functionalization—positions it as a strategic component in the synthesis of substituted phenols, ethers, and other complex aromatic compounds.

Synthesis of Polysubstituted Arenes and Biphenyls

The synthesis of polysubstituted arenes and biphenyls represents a significant application of this compound. Biphenyl moieties are prevalent in pharmaceuticals, natural products, and materials science. nih.gov The carbon-iodine bond in this compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing C-C bonds.

Classic reactions for which this compound is an ideal substrate include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a biphenyl derivative.

Ullmann Coupling: A copper-catalyzed self-coupling or coupling with another aryl halide to produce a symmetrical or unsymmetrical biphenyl.

Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent.

| Reaction Name | Coupling Partner | Catalyst | General Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)₂ | Palladium | Unsymmetrical Biphenyl |

| Ullmann | Ar-I | Copper | Symmetrical/Unsymmetrical Biphenyl |

| Stille | Ar-SnR₃ | Palladium | Unsymmetrical Biphenyl |

| Negishi | Ar-ZnX | Palladium/Nickel | Unsymmetrical Biphenyl |

Precursor in the Synthesis of Radiopaque Compounds

Iodinated organic molecules are widely used as contrast agents in medical imaging techniques, particularly X-ray-based methods like computed tomography (CT). The high atomic number and electron density of iodine allow it to absorb X-rays effectively, enhancing the visibility of tissues and organs. Compounds containing tri-iodinated benzene rings are a cornerstone of modern X-ray contrast media. google.com

While this compound is not itself a radiopaque agent, its structure makes it a potential intermediate in the synthesis of more complex, poly-iodinated molecules. The synthesis of these agents often involves the iodination of a functionalized benzene ring. google.com A compound like this compound could serve as a starting material that is further iodinated at other positions on the ring before or after modification of the MOM-protected hydroxyl groups into solubilizing side chains. The initial iodine atom can be used to direct subsequent synthetic steps, while the protected hydroxyls offer sites for attaching functionalities that improve biocompatibility and solubility, which are critical properties for any compound administered to patients.

Application in the Construction of Natural Product Cores (e.g., Tocopherol Derivatives)

The structural motif of a protected, functionalized aromatic ring is a common feature in the total synthesis of natural products. While there is no direct evidence of this compound being used for tocopherol (Vitamin E) synthesis, closely related isomers serve as crucial precursors. For example, the synthesis of 4,4-difluoro-α-tocopherol has been accomplished using 1-iodo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene.

In this documented synthesis, the iodo-aromatic compound undergoes a copper-mediated cross-coupling reaction to introduce a difluoroacetate side chain. This key step builds the foundation of the chromane ring system characteristic of tocopherols. This example highlights the synthetic strategy of using a protected iodohydroquinone derivative as a scaffold upon which the complex structure of a natural product can be built. The iodine atom facilitates the critical bond formation for the side chain, and the MOM groups protect the hydroxyls that will ultimately form part of the final chromane ring.

Utilization in Asymmetric Synthesis and Chiral Catalyst Development

The rigid backbone of the 2-iodo-1,3-dihydroxybenzene core (the deprotected form of this compound) makes it an excellent scaffold for the design of chiral ligands and catalysts. By attaching chiral auxiliaries to the two hydroxyl groups, a well-defined chiral environment can be created around the iodine atom.

This strategy has been successfully employed in the development of chiral hypervalent iodine catalysts. For example, a catalyst derived from a 2-iodo-1,3-phenylene core, N,N′-(2S,2′S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide), has been synthesized and used in enantioselective oxidative dearomatization reactions. researchgate.net In this catalyst, the 1,3-dioxybenzene structure acts as a platform to hold two chiral amide arms in a specific three-dimensional orientation. This creates a chiral pocket that allows the iodine(I) center to be oxidized to a chiral iodine(III) species, which then mediates asymmetric transformations with high enantioselectivity. researchgate.netresearchgate.net The development of such metal-free, environmentally benign catalysts is a significant area of modern synthetic chemistry. researchgate.net

| Catalyst Core | Chiral Auxiliaries | Application |

|---|---|---|

| 2-Iodo-1,3-phenylene | (S)-2-amino-1-propanol derived amides | Enantioselective Oxidative Dearomatization |

Spectroscopic and Structural Characterization Methodologies for 2 Iodo 1,3 Bis Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise structure of 2-Iodo-1,3-bis(methoxymethoxy)benzene can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis, the chemical environment of each proton in the molecule is mapped. For this compound, distinct signals are expected for the aromatic protons and the protons of the two methoxymethoxy (MOM) protecting groups.

The aromatic region would feature a characteristic splitting pattern for the three adjacent protons on the benzene (B151609) ring. The proton at the C5 position, situated between two hydrogen atoms, would likely appear as a triplet, while the protons at C4 and C6, each adjacent to one proton, would appear as doublets. The large, electron-withdrawing iodine atom at C2 would deshield the adjacent protons, but the primary electronic effects would be from the two electron-donating -OMOM groups.

The two methoxymethoxy groups are chemically equivalent and would produce two distinct signals: a singlet for the six methyl protons (-OCH₃) and a singlet for the four methylene protons (-OCH₂O-). The integration of these signals would correspond to a 3H:4H:6H ratio for the aromatic, methylene, and methyl protons, respectively.

Based on analogs like 2-iodo-1,3,5-trimethoxybenzene rsc.org, the expected chemical shifts are summarized in the table below.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H (C4-H, C6-H) | ~6.8 - 7.2 | Doublet (d) |

| Aromatic H (C5-H) | ~7.2 - 7.5 | Triplet (t) |

| Methylene (-OCH₂O-) | ~5.2 | Singlet (s) |

Note: Data are estimated based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of seven distinct carbon signals would be expected due to molecular symmetry: four for the aromatic ring and three for the two equivalent methoxymethoxy groups.

The carbon atom directly bonded to the iodine (C2) is expected to appear at a significantly upfield chemical shift (around 90-100 ppm) due to the "heavy atom effect" of iodine rsc.org. The carbons bonded to the oxygen of the MOM groups (C1 and C3) would be significantly deshielded and appear downfield (around 155-160 ppm). The remaining aromatic carbons (C4, C5, C6) would resonate in the typical aromatic region of 110-130 ppm. The methylene carbon of the MOM group (-OCH₂O-) is characteristically found around 95 ppm, while the methyl carbon (-OCH₃) would be the most shielded, appearing around 56 ppm rsc.org.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 (-OMOM) | 155 - 160 |

| C2 (-I) | 90 - 100 |

| C4, C6 | 110 - 120 |

| C5 | 125 - 130 |

| Methylene (-OCH₂O-) | ~95 |

Note: Data are estimated based on analogous compounds.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

While 1D NMR can establish the basic connectivity, 2D NMR techniques are invaluable for unambiguous assignment and conformational analysis.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the aromatic protons by showing cross-peaks between the C5-H and the C4-H/C6-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the aromatic C4, C5, and C6 signals, as well as the methylene and methyl carbons of the MOM groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons (C1, C2, C3) by observing correlations from the aromatic protons and the MOM-group protons. For instance, the methylene protons (-OCH₂O-) should show a correlation to the aromatic carbon they are attached to (C1/C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For this compound, NOESY could reveal the preferred conformation of the methoxymethoxy groups relative to the benzene ring by showing through-space correlations between the methylene/methyl protons and the aromatic protons.

Fluorine-19 NMR for Related Fluorinated Analogs

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I=½) that provides a wide chemical shift range, making ¹⁹F NMR an excellent tool for structural analysis of fluorinated compounds. If a fluorinated analog of this compound were synthesized (e.g., by replacing the iodine with fluorine), ¹⁹F NMR would be a primary characterization method.

The chemical shift of the fluorine atom would be highly sensitive to its electronic environment. Furthermore, spin-spin coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would provide valuable structural information, confirming the position of the fluorine atom on the aromatic ring. This technique is particularly useful because the large coupling constants and wide chemical shift dispersion often lead to well-resolved, first-order spectra that are straightforward to interpret.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would arise from the C-O bonds of the ether linkages, the C-H bonds of the aromatic and aliphatic parts, and the C=C bonds of the benzene ring. The C-I bond also has a characteristic stretching frequency, although it appears in the far-infrared region and may be difficult to observe on standard instruments.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (in -CH₃, -CH₂-) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Ether) | Stretch | 1250 - 1050 |

Note: Data are estimated based on general spectroscopic principles and data for analogous compounds.

Raman Spectroscopy

Raman spectroscopy would be a valuable tool for characterizing the vibrational modes of this compound. This non-destructive technique provides information about the molecular structure and bonding within the compound. The Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the benzene ring, the C-I bond, and the methoxymethoxy functional groups.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and methylene groups of the methoxymethoxy substituents, expected in the 2800-3000 cm⁻¹ range.

Benzene ring vibrations: A series of characteristic peaks in the 1400-1600 cm⁻¹ region.

C-O stretching: Vibrations from the ether linkages would appear in the 1000-1300 cm⁻¹ region.

C-I stretching: A peak at lower frequencies, typically in the 500-600 cm⁻¹ range, which is characteristic of the carbon-iodine bond.

A hypothetical data table for the expected Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Benzene Ring C=C Stretch | 1580 - 1600, 1450 - 1480 |

| CH₂ Scissoring | 1400 - 1440 |

| C-O-C Asymmetric Stretch | 1150 - 1200 |

| C-O-C Symmetric Stretch | 1000 - 1100 |

| C-I Stretch | 500 - 600 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal:

The conformation of the methoxymethoxy groups relative to the benzene ring.

The planarity of the benzene ring.

The C-I bond length and the bond angles around the iodine atom.

Intermolecular interactions, such as halogen bonding (I•••O interactions) or van der Waals forces, which dictate the crystal packing.

A hypothetical table of crystallographic data is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.720 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₃IO₄), HRMS would be used to determine the exact mass of the molecular ion.

The expected outcome would be the detection of the [M]⁺ or [M+H]⁺ ion with a mass-to-charge ratio (m/z) that closely matches the theoretical calculated mass. This high degree of accuracy allows for the unambiguous determination of the molecular formula.

A hypothetical comparison of theoretical and observed mass is shown below.

| Ion | Theoretical m/z | Hypothetical Observed m/z | Difference (ppm) |

| [C₁₀H₁₃IO₄]⁺ | 323.9858 | 323.9861 | 0.9 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, and in this case, iodine) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound (C₁₀H₁₃IO₄), the theoretical elemental composition would be:

Carbon (C): 37.06%

Hydrogen (H): 4.04%

Iodine (I): 39.15%

Oxygen (O): 19.75% (often determined by difference)

A hypothetical elemental analysis data table is presented below.

| Element | Theoretical (%) | Hypothetical Found (%) |

| Carbon (C) | 37.06 | 37.10 |

| Hydrogen (H) | 4.04 | 4.08 |

Theoretical and Computational Investigations of 2 Iodo 1,3 Bis Methoxymethoxy Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were found that performed quantum chemical calculations on 2-Iodo-1,3-bis(methoxymethoxy)benzene.

Density Functional Theory (DFT) Studies for Optimized Structures

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational predictions for the spectroscopic parameters (such as NMR or UV-Vis spectra) and the vibrational frequencies (IR/Raman spectra) of this compound could not be located in the scientific literature.

Analysis of Molecular Orbitals and Electron Density Distribution

No studies were identified that detail the analysis of molecular orbitals (e.g., HOMO-LUMO energies) or the electron density distribution for this specific compound.

Molecular Modeling and Simulation of Reactivity and Selectivity

There is an absence of published research on the use of molecular modeling or simulation techniques to investigate the reactivity and selectivity of this compound.

Studies on Intermolecular Interactions and Crystal Packing (e.g., C-H···π, C-I···π interactions)

A crystal structure for this compound has not been deposited in public crystallographic databases. Consequently, there are no experimental or theoretical studies analyzing its specific intermolecular interactions or crystal packing arrangement.

Conformational Analysis of Protected Aromatic Systems

No specific conformational analysis of this compound, particularly focusing on the rotational behavior and preferences of the methoxymethoxy (MOM) protecting groups, was found in the literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-1,3-bis(methoxymethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing a precursor (e.g., 2-benzylbenzene-1,3-diol) with methoxymethyl chloride in methanol and HCl, followed by extraction with EtOAc and purification. Key parameters include controlling reaction temperature (reflux at ~60–80°C) and stoichiometric ratios of methoxymethylating agents. Post-reaction workup often involves washing with saturated NaCl and drying over Na₂SO₄ to improve yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the ^1H NMR spectrum of the compound shows distinct signals for methoxymethoxy (δ 4.82 ppm, singlet) and aromatic protons (δ 6.44–7.31 ppm). Mass spectrometry (MS) can confirm molecular weight, with fragments such as m/z 361 (M⁺) observed in related iodo-substituted benzene derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C, protected from light. Stability tests using TLC or HPLC are recommended to monitor degradation, particularly due to sensitivity to moisture and oxidative environments .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., nitration vs. iodination) be controlled during functionalization of this compound?

- Methodological Answer : Substituent directing effects dominate. The electron-donating methoxymethoxy groups activate the aromatic ring toward electrophilic substitution, but steric hindrance from the iodine atom can limit reactivity at the 2-position. Nitration studies on analogous compounds (e.g., 2-Iodo-1,3,5-trialkylbenzenes) suggest using low temperatures and controlled nitric acid concentrations to favor nitrodeiodination over nitrodeprotonation .

Q. What computational tools are suitable for predicting the crystal structure or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps. For crystallographic refinement, SHELX programs (e.g., SHELXL) are widely used for small-molecule structures. These tools help resolve ambiguities in NMR assignments or crystallographic disorder .

Q. How can discrepancies in reaction yields between small-scale and scaled-up syntheses be resolved?

- Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat transfer. Use segmented flow reactors or dropwise addition of reagents to maintain homogeneity. For example, in the synthesis of this compound, scaling from 0.74 mmol to 10 mmol required adjusting HCl addition rates to avoid localized overheating, which improved yield consistency .

Q. What strategies are effective for studying the compound’s potential in drug design, particularly as a scaffold for antimicrobial agents?

- Methodological Answer : Derivatization at the iodine site (e.g., Suzuki coupling) can introduce bioactive moieties. Biological assays should focus on structure-activity relationships (SAR), comparing methoxymethoxy-protected vs. deprotected analogs. For instance, similar compounds with methoxymethoxy groups showed enhanced solubility, aiding in vitro testing against bacterial targets .

Q. How can researchers address contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve signal overlap. For example, in the ^1H NMR of this compound, HSQC confirmed correlations between aromatic protons and carbons, distinguishing para- vs. ortho-substituted signals. Comparative analysis with model compounds (e.g., 3-Methoxybenzyl alcohol) can validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.